7-Methoxy-4'-chloroflavanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H13ClO3 |
|---|---|
Molecular Weight |
288.72 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H13ClO3/c1-19-12-6-7-13-14(18)9-15(20-16(13)8-12)10-2-4-11(17)5-3-10/h2-8,15H,9H2,1H3 |
InChI Key |
BGRSYEDPNHCXQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 7 Methoxy 4 Chloroflavanone
Classical and Modern Synthetic Routes to 7-Methoxy-4'-chloroflavanone
The construction of the this compound framework is predominantly achieved through the cyclization of a corresponding chalcone (B49325) precursor. However, alternative strategies are also being explored to access this flavanone (B1672756) scaffold.
Chalcone Cyclization Approaches
The most common and well-established method for the synthesis of this compound involves the intramolecular cyclization of 2'-hydroxy-4'-methoxy-4-chlorochalcone. This reaction is typically catalyzed by a base and proceeds via a Michael-type addition.
The synthesis begins with the Claisen-Schmidt condensation of 2-hydroxy-4-methoxyacetophenone and 4-chlorobenzaldehyde (B46862) in the presence of a base, such as potassium hydroxide (B78521) (KOH) in a solvent like methanol (B129727), to yield the precursor chalcone. Subsequent intramolecular cyclization of the purified chalcone is then induced, often by heating in the presence of a base like sodium acetate (B1210297) in methanol or using an acid catalyst, to afford this compound. researchgate.net
Another approach involves the use of L-proline as an efficient organocatalyst for the cyclization of the chalcone, providing good yields of the flavanone. mdpi.com This method offers a milder and more environmentally friendly alternative to traditional base-catalyzed cyclization.
Table 1: Selected Synthetic Yields for this compound via Chalcone Cyclization
| Precursors | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-hydroxy-4-methoxyacetophenone and 4-chlorobenzaldehyde | KOH, Methanol (for chalcone); Sodium Acetate, Methanol (for flavanone) | This compound | 7-74 | researchgate.net |
| 2'-hydroxy-4'-methoxy-4-chlorochalcone | L-proline, Methanol | This compound | High | mdpi.com |
Alternative Synthetic Strategies for Flavanone Scaffolds
While chalcone cyclization remains the dominant route, other synthetic strategies for constructing the flavanone core can be adapted for the synthesis of this compound. One such method involves a three-step synthesis starting from cinnamic acid. science.gov In this approach, the corresponding cinnamic acid derivative would first be converted to its cinnamoyl chloride. This is followed by a Friedel-Crafts type reaction with a substituted phenol (B47542) to form a chalcone, which is then cyclized to the flavanone. science.gov
Another potential route is the direct synthesis from 2-hydroxyacetophenones and benzaldehydes. While typically leading to flavones, modifications in the reaction conditions could favor the formation of the flavanone intermediate. For instance, the use of specific catalysts or reaction conditions that promote the initial condensation but are mild enough to prevent subsequent oxidation to the flavone (B191248) could be employed.
Chemical Derivatization and Analog Synthesis from this compound
The chemical structure of this compound offers several sites for modification, allowing for the synthesis of a wide array of analogs with potentially altered biological activities. These modifications can be targeted at the methoxy (B1213986) group, the chlorophenyl ring, or the heterocyclic C-ring.
Modification of the Methoxy Moiety
The 7-methoxy group on the A-ring is a key site for chemical modification. One of the most common transformations is demethylation to yield the corresponding 7-hydroxy-4'-chloroflavanone. This can be achieved using various reagents, such as boron tribromide (BBr3) or hydrobromic acid (HBr). The resulting hydroxyl group can then serve as a handle for further derivatization, such as etherification or esterification, to introduce a variety of functional groups. The 7-methoxy group is reported to be susceptible to oxidative metabolism by cytochrome P450 enzymes in vivo, which can lead to the formation of the more biologically active phenolic metabolite. researchgate.net
Table 2: Potential Derivatizations of the Methoxy Moiety
| Starting Material | Reagent/Condition | Product | Potential Subsequent Reactions |
| This compound | BBr3, CH2Cl2 | 7-Hydroxy-4'-chloroflavanone | Etherification, Esterification |
| This compound | HBr, Acetic Acid | 7-Hydroxy-4'-chloroflavanone | Glycosylation |
Substituent Exchange or Addition on the Chlorophenyl Ring
The 4'-chloro substituent on the B-ring provides an opportunity for various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, or Buchwald-Hartwig amination reactions, can be employed to replace the chlorine atom with other functional groups, including aryl, alkyl, or amino moieties. sigmaaldrich.com These transformations would significantly expand the chemical diversity of the flavanone analogs.
Furthermore, nucleophilic aromatic substitution (SNAr) could potentially be utilized to replace the chloro group, although this would likely require harsh reaction conditions due to the deactivating nature of the carbonyl group on the C-ring. masterorganicchemistry.com
Structural Variations of the C-Ring
The heterocyclic C-ring of this compound can also be a target for chemical modification. One potential transformation is the opening of the C-ring under certain photochemical conditions, which can lead to the corresponding 2'-hydroxychalcone. oup.com This ring-opened product can then be used as a precursor for the synthesis of other heterocyclic systems.
Additionally, functionalization at the C-3 position of the flavanone ring is a possibility. While direct functionalization can be challenging, methods involving the generation of an enolate at the C-3 position followed by reaction with an electrophile could introduce substituents at this position. The introduction of a hydroxyl group at C-3 would lead to the corresponding flavanonol, a subclass of flavonoids with distinct biological properties.
Mechanistic Aspects of this compound Synthesis
The formation of this compound is characterized by two key mechanistic stages: the base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, and the subsequent acid-catalyzed intramolecular cyclization of this chalcone to yield the final flavanone product.
The initial step in the synthesis is the Claisen-Schmidt condensation between 2'-hydroxy-4-methoxyacetophenone and 4-chlorobenzaldehyde. This reaction is a type of crossed aldol (B89426) condensation. numberanalytics.commagritek.com The mechanism, which is typically base-catalyzed, proceeds as follows:
Enolate Formation: A base, commonly sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the methyl group of 2'-hydroxy-4-methoxyacetophenone. This deprotonation results in the formation of a resonance-stabilized enolate ion. numberanalytics.comscitepress.org
Nucleophilic Attack: The newly formed enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. This aldehyde is particularly susceptible to nucleophilic attack because it lacks α-hydrogens, preventing self-condensation. numberanalytics.com
Aldol Addition: The nucleophilic attack leads to the formation of a β-hydroxy ketone intermediate, specifically a substituted 1-(2-hydroxy-4-methoxyphenyl)-3-(4-chlorophenyl)-3-hydroxypropan-1-one.
Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, a process that is often spontaneous, especially with heating. The dehydration results in the formation of a stable, conjugated α,β-unsaturated ketone system. This product is the chalcone intermediate, formally named (E)-1-(2-hydroxy-4-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one, also known as 2'-hydroxy-4-methoxy-4'-chlorochalcone. rsc.org
The second critical stage is the intramolecular cyclization of the 2'-hydroxy-4-methoxy-4'-chlorochalcone intermediate to form the flavanone ring system. This transformation is commonly facilitated by an acid catalyst. hebmu.edu.cn The mechanism involves the following steps:
Protonation of the Carbonyl Group: An acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the α,β-unsaturated ketone in the chalcone. This protonation increases the electrophilicity of the β-carbon atom of the double bond.
Intramolecular Nucleophilic Attack (Michael Addition): The lone pair of electrons on the oxygen atom of the 2'-hydroxyl group acts as an intramolecular nucleophile. It attacks the now more electrophilic β-carbon of the conjugated system. This is an example of an intramolecular oxa-Michael addition. u-tokyo.ac.jp This attack leads to the formation of a six-membered heterocyclic ring and generates a carbocation intermediate, which is stabilized by resonance.
Deprotonation and Tautomerization: A base (which can be the conjugate base of the acid catalyst or a solvent molecule like water) removes a proton from the oxonium ion formed in the previous step. This is followed by tautomerization of the resulting enol to the more stable keto form, yielding the final this compound product.
It is important to note that the acid-catalyzed cyclization of chalcones to flavanones typically results in the formation of a racemic mixture, as the stereocenter at the C2 position is not formed under stereoselective conditions. hebmu.edu.cn
Advanced Spectroscopic and Spectrometric Characterization of 7 Methoxy 4 Chloroflavanone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. For 7-Methoxy-4'-chloroflavanone, ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon environments, respectively.
The ¹H NMR spectrum of a flavanone (B1672756) typically shows characteristic signals for the C-ring protons. The proton at C-2 (H-2) appears as a doublet of doublets around δ 5.4 ppm. The protons at C-3 (H-3) are diastereotopic and appear as two separate doublet of doublets, one around δ 3.1 ppm (H-3ax) and the other around δ 2.8 ppm (H-3eq). The presence of a methoxy (B1213986) group at the C-7 position results in a singlet at approximately δ 3.8-3.9 ppm. nih.gov The aromatic protons on the A-ring and the B-ring exhibit splitting patterns consistent with their substitution. For the 7-methoxy substituted A-ring, signals for H-5, H-6, and H-8 are expected. The 4'-chloro substituted B-ring would show two doublets for the H-2'/H-6' and H-3'/H-5' protons, characteristic of an AA'BB' system.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C-4) resonates significantly downfield, typically around δ 192 ppm. The C-2 and C-3 carbons are found at approximately δ 79 ppm and δ 44 ppm, respectively. The methoxy carbon (-OCH₃) signal appears around δ 55-56 ppm. nih.govrsc.org The chemical shifts of the aromatic carbons in the A and B rings are influenced by the electron-donating methoxy group and the electron-withdrawing chloro group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Data inferred from studies on analogous compounds like 7-methoxyflavanone (B1630992), 4'-chloroflavanone (B1207093), and 5,7-dimethoxy-4'-chloroflavanone) nih.govrsc.orgrsc.orgsilae.it
| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | ~ 5.45 (dd) | ~ 79.5 |
| 3 | ~ 3.12 (dd, H-3ax), ~ 2.88 (dd, H-3eq) | ~ 44.5 |
| 4 | - | ~ 192.0 |
| 5 | ~ 7.85 (d) | ~ 128.0 |
| 6 | ~ 6.55 (dd) | ~ 110.5 |
| 7 | - | ~ 165.0 |
| 8 | ~ 6.45 (d) | ~ 101.0 |
| 4a | - | ~ 114.5 |
| 8a | - | ~ 162.0 |
| 1' | - | ~ 137.0 |
| 2', 6' | ~ 7.40 (d) | ~ 129.0 |
| 3', 5' | ~ 7.35 (d) | ~ 128.5 |
| 4' | - | ~ 134.0 |
| 7-OCH₃ | ~ 3.85 (s) | ~ 55.8 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound (C₁₆H₁₃ClO₃), the calculated exact mass is approximately 288.0553 g/mol . The presence of the chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments, with the ³⁷Cl isotope peak (M+2) appearing at about one-third the intensity of the ³⁵Cl peak.
The fragmentation of flavanones under electron ionization (EI) typically proceeds via a Retro-Diels-Alder (RDA) reaction, which cleaves the C-ring. This cleavage results in two primary fragment ions. One fragment corresponds to the A-ring, and the other to the B-ring. For this compound, the RDA fragmentation is expected to yield ions corresponding to the substituted styrene (B11656) (from the B-ring) and a benzopyrylium ion (from the A and C-rings).
Key fragmentation pathways for flavanones include:
Loss of the B-ring: Cleavage of the C2-C1' and O1-C2 bonds can lead to the formation of a radical cation of the B-ring moiety.
Retro-Diels-Alder (RDA) Fragmentation: This is a characteristic fragmentation for flavonoids, leading to the cleavage of the heterocyclic C-ring.
Loss of small molecules: Fragments corresponding to the loss of CO, CHO, and the methoxy group (CH₃) are also commonly observed.
Table 2: Predicted Key Mass Fragments for this compound (Fragmentation patterns are inferred from general flavonoid fragmentation and data on related structures) d-nb.infogrowkudos.com
| m/z (for ³⁵Cl) | Predicted Fragment Identity |
| 288 | [M]⁺ (Molecular Ion) |
| 253 | [M - Cl]⁺ |
| 151 | [C₉H₇O₂]⁺ (From A-ring after RDA) |
| 138 | [C₈H₇Cl]⁺ (Chlorostyrene radical cation) |
| 139/141 | [C₇H₄ClO]⁺ (p-chlorobenzoyl cation) |
| 111 | [C₆H₄Cl]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands.
The most prominent peak is typically the carbonyl (C=O) stretching vibration of the flavanone C-4 ketone, which appears in the region of 1680-1690 cm⁻¹. The presence of the methoxy group is indicated by the C-H stretching vibrations around 2835-2950 cm⁻¹ and a strong C-O-C stretching band. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the aryl ether linkage is expected around 1250 cm⁻¹. The C-Cl stretching vibration for the chlorophenyl group typically appears in the 1090-1010 cm⁻¹ range.
Table 3: Characteristic IR Absorption Bands for this compound (Frequencies are based on typical values for flavanones and substituted aromatic compounds) rsc.orgijcrt.org
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100-3000 | C-H Stretch | Aromatic |
| ~ 2950-2850 | C-H Stretch | Aliphatic (CH₂, -OCH₃) |
| ~ 1685 | C=O Stretch | Ketone (C-4) |
| ~ 1610, 1580, 1490 | C=C Stretch | Aromatic Rings |
| ~ 1250 | C-O Stretch | Aryl Ether |
| ~ 1180 | C-O Stretch | Cyclic Ether |
| ~ 1080 | C-Cl Stretch | Aryl Chloride |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like flavonoids. The UV-Vis spectrum of a flavanone typically shows two main absorption bands.
Band I: Appears in the range of 300-340 nm and is attributed to the π → π* transitions in the B-ring cinnamoyl system (C₆H₅-CH=CH-C=O).
Band II: Appears in the range of 270-295 nm and is associated with the π → π* transitions of the A-ring benzoyl system (C₆H₅-C=O).
The position and intensity of these bands are sensitive to the substitution pattern on both the A and B rings. The methoxy group on the A-ring, being an auxochrome, is expected to cause a bathochromic (red) shift of Band II. The chloro group on the B-ring may have a minor effect on the position of Band I. For instance, studies on 5,4'-dihydroxy-7-methoxyflavanone show a maximum absorption (λₘₐₓ) at 285 nm. silae.it
Table 4: Predicted UV-Vis Absorption Maxima for this compound (Data based on typical flavanone spectra and analysis of substituted derivatives) silae.itinnovareacademics.in
| Spectral Band | Wavelength Range (nm) | Associated Electronic Transition |
| Band I | ~ 310 - 330 | π → π* (B-ring cinnamoyl system) |
| Band II | ~ 280 - 290 | π → π* (A-ring benzoyl system) |
In Vitro Biological Activity Investigations of 7 Methoxy 4 Chloroflavanone
Antiproliferative Activities in Cell Line Models
The synthetic flavanone (B1672756) derivative, 7-Methoxy-4'-chloroflavanone, has been the subject of research to determine its potential as an anticancer agent. Studies have shown that this compound exhibits antiproliferative effects in various cancer cell lines.
One study investigated the antiproliferative effects of several synthetic flavanone derivatives, including 4'-chloroflavanone (B1207093), in MCF-7 and MDA-MB-453 human breast cancer cells. researchgate.net The results indicated that 4'-chloroflavanone was more potent than the parent flavanone compound in inhibiting cell proliferation. researchgate.net Cell growth began to decrease at concentrations greater than 50 microM. researchgate.net
Another area of interest is the structural characteristics that contribute to the antiproliferative activity of flavonoids. Research comparing various flavones and flavanones has suggested that the presence of an ortho-catechol moiety in the B ring and a C2-C3 double bond are important for this activity. nih.gov For polymethoxylated flavones, hydroxyl groups at C-3 and methoxyl groups at C-8 have been identified as essential for high activity. nih.gov While 7-methoxyflavanone (B1630992) has been noted for its antiestrogenic and antiproliferative activities at high concentrations, it is suggested that its antiproliferative action may occur through mechanisms independent of the estrogen receptor. nih.gov
Modulation of Cell Cycle Progression
Research indicates that this compound can modulate the cell cycle in cancer cells, a key mechanism for its antiproliferative effects. researchgate.net The cell cycle is a series of events that leads to cell division and replication. mdpi.com It is regulated by a complex network of proteins, including cyclin-dependent kinases (CDKs) and cyclins. genome.jp Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell growth. mdpi.com
One study demonstrated that treatment of human breast cancer cells with 4'-chloroflavanone led to cell cycle arrest at the G1/S phase transition. researchgate.net This arrest was associated with a decrease in the levels of CDK4 and cyclin D, proteins that are crucial for progression through the G1 phase. researchgate.net Concurrently, there was an increase in the expression of p21Cip1, a cyclin-dependent kinase inhibitor. researchgate.netgenome.jp The protein p21Cip1 is a downstream target of the tumor suppressor protein p53, and its activation suggests that p53 plays a role in the cell cycle arrest induced by 4'-chloroflavanone. researchgate.net
The ability of compounds to halt the cell cycle at specific checkpoints is a significant area of cancer research. ecancer.org For instance, another flavanone, 4',7-dimethoxyflavanone, was found to cause cell cycle arrest at the G2/M phase in MCF-7 cells, which was accompanied by an increase in CDK1 and cyclin B levels. nih.gov This highlights that different flavanone derivatives can impact the cell cycle at different phases.
Table 1: Effects of 4'-Chloroflavanone on Cell Cycle Regulatory Proteins in Human Breast Cancer Cells
| Cell Line | Treatment | Effect on CDK4 | Effect on Cyclin D | Effect on p21Cip1 | Resulting Cell Cycle Phase Arrest |
| MCF-7 | 4'-chloroflavanone (50 µM, 48h) | Decrease | Decrease | Increase | G1/S |
| MDA-MB-453 | 4'-chloroflavanone (50 µM, 48h) | Decrease | Decrease | Increase | G1/S |
Induction of Programmed Cell Death Pathways
In addition to modulating the cell cycle, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. researchgate.net Apoptosis is a crucial process for removing damaged or unwanted cells and its evasion is a key characteristic of cancer. nih.govmdpi.com
Studies on 4'-chloroflavanone revealed its ability to trigger apoptosis in human breast cancer cells. researchgate.net The mechanism of this apoptosis induction involves the intrinsic pathway, which is centered around the mitochondria. researchgate.net Treatment with 4'-chloroflavanone led to an increased expression of cytochrome c, a protein released from the mitochondria that initiates the apoptotic cascade. researchgate.net This was accompanied by a decrease in the expression of caspase-3, although the study suggests that the activation of cytochrome c and its downstream target, caspase-3, is an important part of the apoptotic process induced by this compound. researchgate.net Interestingly, the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax remained unchanged, suggesting a specific signaling pathway is activated. researchgate.net
The activation of caspases, a family of proteases, is a hallmark of apoptosis. nih.gov Caspase-3 and -7 are known as executioner caspases, and their activation is a key step in the late stages of apoptosis. tums.ac.ir The induction of apoptosis through the activation of caspases is a common mechanism for many chemotherapeutic agents. tjpr.org
Table 2: Effect of 4'-Chloroflavanone on Apoptotic Markers in Human Breast Cancer Cells
| Apoptotic Marker | Effect of 4'-Chloroflavanone Treatment |
| Cytochrome c expression | Increased |
| Caspase-3 expression | Decreased |
| Bcl-2 expression | No change |
| Bax expression | No change |
Impact on Cellular Viability and Proliferation Kinetics
The antiproliferative activity of a compound is often quantified by its impact on cellular viability and proliferation kinetics. sigmaaldrich.com Assays that measure metabolic activity, such as the MTT assay, are commonly used to assess cell proliferation and viability. sigmaaldrich.comnih.gov In these assays, metabolically active cells reduce a tetrazolium salt to a colored formazan (B1609692) product, and the amount of color produced is proportional to the number of viable cells. sigmaaldrich.com
In a study using the MTT assay, 4'-chloroflavanone was shown to decrease the growth of MCF-7 and MDA-MB-453 human breast cancer cells at concentrations above 50 µM after 48 hours of treatment. researchgate.net This indicates a dose-dependent inhibitory effect on cell proliferation. researchgate.net The study also highlighted that 4'-chloroflavanone is more potent than the parent flavanone compound. researchgate.net
The kinetics of cell proliferation can be monitored over time to understand the long-term effects of a compound. plos.org While specific kinetic data for this compound is not detailed in the provided search results, the observed decrease in cell growth at a specific time point suggests an alteration of the normal proliferation rate. researchgate.net Other flavonoids have also been shown to inhibit the proliferation of various cancer cell lines, with their potency often linked to their chemical structure. nih.gov
It's important to note that while a compound may show antiproliferative activity against cancer cells, it's also crucial to assess its effect on normal cells. nih.gov For instance, 4',7-dimethoxyflavanone was found to be non-cytotoxic to normal CHO-K1 cells under the same conditions where it inhibited the growth of cancer cells. nih.gov
Anti-inflammatory Properties in Cellular Systems
Inflammation is a complex biological response that can contribute to the development and progression of various diseases, including cancer. thieme-connect.com Chronic inflammation can create a microenvironment that promotes tumor growth, angiogenesis, and metastasis. thieme-connect.com Therefore, compounds with anti-inflammatory properties are of interest for cancer prevention and treatment.
Inhibition of Nitric Oxide (NO) Production
Nitric oxide (NO) is a signaling molecule that plays a role in inflammation. nih.gov While it has important physiological functions, excessive production of NO by inducible nitric oxide synthase (iNOS) in macrophages can lead to inflammatory conditions. japsonline.comjyoungpharm.org Therefore, inhibiting NO production is a key strategy for developing anti-inflammatory agents. jyoungpharm.org
Research has shown that various flavonoids can inhibit the production of NO in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. nih.govnih.gov For instance, a study on flavonoids from Inula britannica demonstrated their ability to suppress NO levels. nih.gov Another study synthesized a series of flavanone derivatives and found that several of them had a high capacity to inhibit NO production. nih.gov Specifically, compounds with a carboxyl group on the B-ring or a bromo substituent showed significant activity. nih.gov This suggests that the anti-inflammatory activity of flavanones can be enhanced through specific chemical modifications. nih.gov While direct data on this compound's effect on NO production is not available in the provided results, the findings on related flavanones suggest a potential for this compound to also possess NO inhibitory activity.
Table 3: Nitric Oxide (NO) Inhibitory Activity of Selected Flavanone Derivatives in LPS-Induced RAW 264.7 Macrophages
| Compound | IC50 (µg/mL) |
| Flavanone (4G) | 0.603 |
| 2'-carboxy-5,7-dimethoxy-flavanone (4F) | 0.906 |
| 4'-bromo-5,7-dimethoxy-flavanone (4D) | 1.030 |
| 2'-carboxyflavanone (4J) | 1.830 |
| Pinocembrin (B1678385) | 203.60 |
IC50 represents the concentration of a compound that is required for 50% inhibition of NO production.
Modulation of Inflammatory Mediators and Signaling Pathways
The anti-inflammatory effects of flavonoids are often mediated through the modulation of various inflammatory mediators and signaling pathways. thieme-connect.com One of the key pathways involved in inflammation is the nuclear factor-kappa B (NF-κB) pathway. thieme-connect.com NF-κB is a transcription factor that, upon activation, induces the expression of numerous genes involved in inflammation, cell proliferation, and survival. thieme-connect.com
Studies have shown that flavonoids can inhibit the NF-κB signaling pathway. thieme-connect.com For example, a study on a phloroglucinol (B13840) derivative isolated from Ecklonia Cava demonstrated that it induced apoptosis in MCF-7 cells by down-regulating the NF-κB family and its dependent genes. nih.gov Another compound, 7-methoxy-1-tetralone (B20472), was found to suppress the expression of NF-κB in hepatocellular carcinoma cells. frontiersin.orgnih.gov
The p53 pathway also plays a role in the cellular response to inflammation and can be modulated by flavonoids. thieme-connect.com The activation of p53 has been linked to the cell cycle arrest induced by 4'-chloroflavanone. researchgate.netthieme-connect.com
Furthermore, flavonoids can influence the expression of other inflammatory mediators. For instance, 7-methoxy-1-tetralone was shown to suppress the protein levels of matrix metallopeptidase 2 (MMP2) and MMP9, enzymes that are involved in tissue remodeling and cancer cell invasion, which can be influenced by inflammatory processes. frontiersin.orgnih.gov
While the direct effects of this compound on these specific inflammatory pathways have not been explicitly detailed in the provided search results, the known activities of other flavonoids and related compounds suggest that it may exert its anti-inflammatory effects through similar mechanisms.
Antioxidant Potency in Biological Assays
The antioxidant capacity of flavonoids is a cornerstone of their pharmacological interest. This activity is largely dictated by their molecular structure, including the number and arrangement of hydroxyl and methoxy (B1213986) groups. nih.gov
Radical Scavenging Mechanisms
The primary mechanisms by which flavonoids exert their antioxidant effects are through hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov In the HAT mechanism, the flavonoid donates a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting flavonoid radical is stabilized by resonance. In the SET mechanism, an electron is transferred to the radical, followed by proton transfer.
For this compound, its potential for radical scavenging is influenced by its specific substitutions. While it lacks the free hydroxyl groups that are considered critical for high radical-scavenging activity in many flavonoids, the methoxy group at the 7-position on the A-ring can still contribute to the molecule's antioxidant potential. researchgate.net Methoxy groups are known to be electron-donating, which can help stabilize the molecule. However, structure-activity relationship studies often indicate that free hydroxyl groups, particularly a catechol (o-dihydroxy) structure in the B-ring, are key for potent radical scavenging, a feature this compound lacks. researchgate.net The 4'-chloro substituent on the B-ring is an electron-withdrawing group, which may not be favorable for radical scavenging activity compared to hydroxyl or methoxy substituents at that position. A study on various flavanone derivatives found that those with halogen substituents in the para-position were less active in an anti-inflammatory assay related to nitric oxide inhibition. nih.gov Direct experimental evaluation of this compound using assays like the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging test would be necessary to confirm its specific activity and predominant mechanism. isef.net
Cellular Oxidative Stress Mitigation
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize these harmful molecules. frontiersin.orgscirp.org This imbalance can lead to damage of vital cellular components like DNA, lipids, and proteins, contributing to various pathologies. nih.govmdpi.com Antioxidant compounds can mitigate this by neutralizing ROS or by upregulating the cell's endogenous antioxidant defenses. nih.gov
While direct studies on the ability of this compound to protect cells from oxidative stress have not been reported, its potential can be inferred. Flavonoids, in general, are known to protect against cellular damage induced by oxidative agents. uantwerpen.be The ability of the compound to scavenge radicals, even if modest, could contribute to cellular protection. Furthermore, some flavonoids influence signaling pathways involved in the cellular stress response. An investigation into whether this compound can protect cell lines from damage induced by agents like hydrogen peroxide or reduce markers of lipid peroxidation would be required to establish its role in mitigating cellular oxidative stress.
Enzyme Inhibition and Receptor Interaction Studies
The interaction of flavonoids with various proteins, including enzymes and receptors, is central to their diverse pharmacological effects.
Targeting Specific Enzymatic Pathways (e.g., Kinases, Proteases)
The inhibition of key enzymes involved in cell signaling and apoptosis, such as kinases and proteases, is a known activity of some flavonoids. nih.govmdpi.com Research on compounds structurally related to this compound provides significant insight into its potential in this area.
Studies on the parent compound, 4'-chloroflavanone , have demonstrated its ability to inhibit cell proliferation in human breast cancer cell lines (MCF-7 and MDA-MB-453). researchgate.netnih.gov This effect is mediated by inducing cell cycle arrest at the G1/S transition phase. Mechanistically, this was associated with a decrease in the levels of cyclin-dependent kinase 4 (CDK4) and its partner, cyclin D. nih.gov Furthermore, 4'-chloroflavanone was shown to induce apoptosis (programmed cell death), a process involving a cascade of proteases known as caspases. This apoptotic induction was linked to the activation of caspase-3 and the release of cytochrome c from the mitochondria. nih.gov
In a related compound, 4',7-dimethoxyflavanone , which shares the 7-methoxy group, antiproliferative activity was also observed in MCF-7 cells. researchgate.net However, it induced cell cycle arrest at the G2/M phase, which was associated with an increase in CDK1 and cyclin B levels. researchgate.net These findings suggest that the substitution pattern on the flavanone core significantly influences which specific kinases and cell cycle checkpoints are targeted.
| Compound | Cell Line(s) | Concentration | Observed Effect on Enzymatic Pathways | Citation |
|---|---|---|---|---|
| 4'-Chloroflavanone | MCF-7, MDA-MB-453 | 50 µM | Induces G1/S phase cell cycle arrest; decreases CDK4 and cyclin D; activates caspase-3. | researchgate.netnih.gov |
| 4',7-Dimethoxyflavanone | MCF-7 | IC₅₀ (115.62 µM) | Induces G2/M phase cell cycle arrest; increases CDK1 and cyclin B. | researchgate.net |
Ligand-Receptor Binding Interactions (e.g., GABA-A receptors, Benzodiazepine (B76468) Binding Site)
Flavonoids are recognized as a class of ligands for the γ-aminobutyric acid type A (GABA-A) receptors in the central nervous system. nih.govmdpi.com These receptors, which are ligand-gated chloride ion channels, are the principal targets for benzodiazepines, a class of drugs used for their anxiolytic, sedative, and anticonvulsant properties. wikipedia.org Many flavonoids bind to the specific benzodiazepine binding site on the GABA-A receptor complex, acting as allosteric modulators of the receptor's function. nih.govwikipedia.org
The affinity and mode of action (e.g., agonist, antagonist, or inverse agonist) are highly dependent on the flavonoid's structure. mdpi.com For instance, the planarity of the molecule and the nature of substituents on the A and B rings are critical determinants of binding. mdpi.com While specific binding studies for this compound at the benzodiazepine receptor site are not available in the reviewed literature, its structural features suggest potential interaction. The 7-methoxy group is a feature found in other neuroactive flavonoids. mdpi.com However, without experimental data, such as Ki or IC50 values from radioligand binding assays, its specific affinity and functional effect on GABA-A receptors remain speculative.
Exploration of Other In Vitro Pharmacological Activities
Beyond the activities discussed, the most prominent in vitro pharmacological effect reported for a close analogue of this compound is its anticancer activity.
Investigations into the antiproliferative effects of synthetic flavanone derivatives identified 4'-chloroflavanone as a more potent inhibitor of cell growth than the unsubstituted flavanone in MCF-7 and MDA-MB-453 human breast cancer cells. nih.gov Treatment with 4'-chloroflavanone at concentrations greater than 50 µM for 48 hours led to a significant decrease in cell growth. nih.gov This was attributed to the induction of cell cycle arrest and apoptosis, as detailed in section 4.4.1. researchgate.netnih.gov The activation of the p53 tumor suppressor pathway was also implicated in the cell cycle arrest induced by 4'-chloroflavanone. researchgate.netnih.gov
| Compound | Activity Type | Cell Line(s) | Key Findings | Citation |
|---|---|---|---|---|
| 4'-Chloroflavanone | Antiproliferative / Anticancer | MCF-7, MDA-MB-453 | Inhibits cell proliferation at >50 µM. Induces G1/S phase arrest and apoptosis. More potent than flavanone. | researchgate.netnih.gov |
| 4',7-Dimethoxyflavanone | Antiproliferative / Anticancer | MCF-7 | IC₅₀ of 115.62 µM. Induces G2/M phase arrest and apoptosis. | researchgate.net |
Structure Activity Relationship Sar Studies of 7 Methoxy 4 Chloroflavanone Analogs
Influence of A-Ring Substituents on Biological Potency
The A-ring of the flavanone (B1672756) core serves as a critical site for substitutions that can modulate biological potency. The parent compound features a methoxy (B1213986) group at the C-7 position. Research into flavanone derivatives has shown that the nature and position of substituents on this ring significantly impact activity.
For instance, in studies on the anti-inflammatory potential of flavanones, the presence of methoxy groups on the A-ring was found to be important. A series of synthesized flavanones with methoxy substitutions demonstrated a higher capacity for nitric oxide (NO) inhibition compared to pinocembrin (B1678385) (5,7-dihydroxyflavanone), which possesses hydroxyl groups at similar positions. nih.gov This suggests that methoxylation of the A-ring can be more favorable for certain activities than hydroxylation. nih.gov However, the addition of methoxy groups at the meta-position of the A-ring was also noted to somewhat decrease anti-inflammatory activity in some contexts. nih.gov
In the realm of anti-cancer research, the 7-methoxy group is a common feature in active compounds. For example, 4',7-dimethoxyflavanone has been reported to exhibit anti-proliferative actions and induce cell cycle arrest in human breast cancer cells. researchgate.net This highlights the contribution of the 7-methoxy substituent to cytotoxic activity. The general flavanone structure consists of three rings labeled A, B, and C, with carbon atoms on the A and C rings numbered 1-8 and those on the B ring numbered 1'-6'. nih.gov
The table below summarizes the anti-inflammatory activity of various flavanone derivatives, illustrating the influence of A-ring substituents by comparing them with compounds having different B-ring modifications.
| Compound | A-Ring Substituents | B-Ring Substituents | Biological Activity (IC₅₀ in µg/mL) |
| 4'-Bromo-5,7-dimethoxy-flavanone (4D) | 5,7-dimethoxy | 4'-bromo | 1.030 nih.gov |
| 4'-Chloro-5,7-dimethoxy-flavanone (4E) | 5,7-dimethoxy | 4'-chloro | >10 (less active than 4D) nih.gov |
| 2'-Carboxy-5,7-dimethoxy-flavanone (4F) | 5,7-dimethoxy | 2'-carboxy | 0.906 nih.gov |
| Flavanone (4G) | Unsubstituted | Unsubstituted | 0.603 nih.gov |
| 2'-Carboxyflavanone (4J) | Unsubstituted | 2'-carboxy | 1.830 nih.gov |
| Pinocembrin | 5,7-dihydroxy | Unsubstituted | 203.60 nih.gov |
Note: Lower IC₅₀ values indicate higher potency.
Impact of B-Ring Modifications on Bioactivity Profiles
The B-ring, being the phenyl substituent at the C-2 position of the flavanone core, is a primary target for structural modification to alter bioactivity. For 7-Methoxy-4'-chloroflavanone, the key modification is the chlorine atom at the C-4' (para) position.
Studies have consistently shown that this halogen substitution significantly enhances antiproliferative effects. Specifically, 4'-chloroflavanone (B1207093) was found to be more potent than the unsubstituted parent flavanone in inhibiting cell proliferation in human breast cancer cell lines (MCF-7 and MDA-MB-453). researchgate.netijcrt.org At a concentration of 50 µM, 4'-chloroflavanone effectively caused cell cycle arrest at the G1/S phase. researchgate.netthieme-connect.com This effect was linked to the activation of the p53 pathway, which in turn increased levels of the cyclin-dependent kinase inhibitor p21Cip1 and decreased levels of CDK4 and cyclin D. researchgate.net The induced apoptosis by 4'-chloroflavanone was also associated with an increase in cytochrome c release. thieme-connect.com
The nature of the substituent on the B-ring is a determining factor for potency and mechanism of action. In anti-inflammatory assays, the effect of halogen substituents has been compared. For example, within a series of 5,7-dimethoxyflavanones, the compound with a 4'-bromo substituent (4D) was more active than the corresponding 4'-chloro analog (4E). nih.gov Interestingly, the same study suggested that while halogen substituents could confer activity, they were generally less effective than a carboxyl group at the meta-position of the B-ring for enhancing anti-inflammatory properties. nih.gov
The table below illustrates the comparative antiproliferative activity of flavanone and its 4'-chloro derivative.
| Compound | B-Ring Substituent | Cell Line | Biological Effect |
| Flavanone | Unsubstituted | MCF-7, MDA-MB-453 | Less potent antiproliferative activity researchgate.netijcrt.org |
| 4'-Chloroflavanone | 4'-chloro | MCF-7, MDA-MB-453 | More potent; induces G1/S phase cell cycle arrest researchgate.netijcrt.orgthieme-connect.com |
Role of the C-Ring Saturation and Stereochemistry
The C-ring structure is fundamental to the classification and activity of flavonoids. Flavanones are characterized by a saturated C2-C3 bond in the heterocyclic C-ring, distinguishing them from flavones, which possess a double bond at this position. mdpi.com This saturation makes the C-ring non-planar and introduces a chiral center at the C-2 carbon, meaning flavanones can exist as (R) and (S) enantiomers.
The three-dimensional conformation and stereochemistry are critical determinants of biological activity, as molecular shape governs the interactions with enzyme active sites and cellular receptors. The non-planar structure of the flavanone skeleton can influence binding affinity and efficacy. acs.org For example, the twisted torsion angle of the flavanone blumeatin (B180144) was suggested to correlate with its antioxidant activity. acs.org
While specific studies on the differential activity of the (R) versus (S) enantiomers of this compound are not detailed in the provided sources, it is a well-established principle in pharmacology that enantiomers of a chiral drug can have different potencies and even different biological effects. The specific spatial arrangement of the B-ring relative to the A-ring, dictated by the stereochemistry at C-2, is crucial for fitting into the binding pockets of target proteins. Therefore, the activity of this compound is inherently dependent on its C-ring's saturation and its specific stereoisomeric form.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov Although a specific QSAR model for this compound derivatives is not available in the cited literature, the methodology provides a powerful framework for the rational design of new, more potent analogs.
A QSAR study for this class of compounds would involve several key steps:
Data Set Compilation : A series of this compound analogs with varying substituents on the A and B rings would be synthesized and their biological activities (e.g., IC₅₀ values for anti-inflammatory or anticancer effects) would be measured.
Descriptor Calculation : For each analog, a set of numerical parameters known as molecular descriptors would be calculated. These can include physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., atomic charges), and structural features (e.g., topological indices). These descriptors can be derived from the compound's chemical structure, often represented in formats like SMILES. nih.gov
Model Development : Using statistical methods, such as multiple linear regression or machine learning algorithms like the Monte Carlo method, a mathematical model is built that correlates the calculated descriptors with the observed biological activity. nih.gov The dataset is typically split into a training set to build the model and a validation set to test its predictive power. nih.gov
Model Validation and Interpretation : The resulting QSAR model is rigorously validated to ensure it is robust and predictive. The model can then be used to predict the activity of novel, yet-to-be-synthesized derivatives of this compound. Furthermore, the model can identify which descriptors, and therefore which structural features, are most influential in determining biological potency, thus providing valuable insights for future drug design. nih.gov
By applying QSAR, researchers can prioritize the synthesis of the most promising candidates, saving time and resources in the discovery of new therapeutic agents based on the this compound scaffold.
Computational and Theoretical Chemistry Approaches in 7 Methoxy 4 Chloroflavanone Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 7-Methoxy-4'-chloroflavanone) when bound to a second molecule, typically a larger receptor like a protein. openaccessjournals.combiorxiv.org This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a small molecule within the active site of a target protein. openaccessjournals.commdpi.com For flavanone (B1672756) derivatives, including those with chloro- and methoxy-substitutions, molecular docking has been employed to investigate their potential as inhibitors of various enzymes. unmul.ac.idnih.gov
Binding Mode Prediction and Affinity Estimation
Molecular docking simulations predict how this compound fits into a target's binding pocket and estimate the strength of this interaction, often expressed as a binding energy or docking score. openaccessjournals.commdpi.com A lower binding energy generally indicates a more stable and favorable interaction. nih.gov For example, studies on chloroflavanone derivatives with the aromatase enzyme, a key target in breast cancer therapy, have been performed to predict their binding affinities. unmul.ac.id Similarly, research on methoxy-substituted flavones targeting the estrogen receptor (ER-α) and epidermal growth factor receptor (EGFR) has shown that these compounds can achieve low binding energies, suggesting strong and stable binding. nih.gov
The docking process involves placing the ligand in various conformations and orientations within the receptor's binding site and using a scoring function to evaluate each pose. openaccessjournals.com These functions calculate the binding affinity by considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonds. openaccessjournals.com While docking is a rapid method for estimating binding affinity, the results are often refined with more computationally intensive methods. mdpi.com
Table 1: Illustrative Molecular Docking Scores of Related Flavonoid Derivatives
| Compound/Derivative | Target Protein | Predicted Binding Energy (kcal/mol) |
| 3-Methoxyflavone derivative (Cii) | Estrogen Receptor-α (ER-α) | -10.14 nih.gov |
| 4'-O-geranylnaringenin | HMG-CoA Reductase | < -6.0 nih.gov |
| 3'-carboxymethyl-4,2'-dihydroxy-4'-methoxychalcone | HMG-CoA Reductase | -6.67 nih.gov |
| Ofloxacin | HCV NS3 Helicase | -8.1 nih.gov |
This table presents data from related flavonoid compounds to illustrate typical binding energy values obtained in molecular docking studies, as specific data for this compound is not available.
Identification of Key Interacting Residues
A critical outcome of molecular docking is the identification of specific amino acid residues within the target protein that interact with the ligand. acs.org These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are essential for the stability of the ligand-protein complex. nih.govacs.org
For instance, in studies of 3-methoxy flavone (B191248) derivatives with the estrogen receptor, key interactions were observed with amino acids such as Leu346, Thr347, and Arg394. youtube.com Similarly, chalcone (B49325) derivatives have been shown to interact with key residues in the active sites of enzymes like tyrosinase. rsc.org Understanding these specific interactions for this compound would be crucial for explaining its mechanism of action and for guiding the design of more potent analogues through synthetic modifications. The 7-methoxy group and the 4'-chloro substituent on the flavanone core would be expected to form specific hydrogen bonds and halogen bonds, respectively, with the target's amino acid residues.
Pharmacophore Modeling for Activity Feature Identification
Pharmacophore modeling is a powerful method in computer-aided drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. u-strasbg.frdovepress.com A pharmacophore model represents the key molecular interaction points, such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings, that are critical for binding to a biological target. researchgate.netnih.gov
Ligand-Based Pharmacophore Generation
When the three-dimensional structure of the target receptor is unknown, ligand-based pharmacophore models can be generated by analyzing a set of molecules known to be active against that target. nih.gov This approach involves superimposing the structures of active compounds to identify the common chemical features that are responsible for their biological activity. nih.gov The resulting model represents a hypothesis of the necessary features for a molecule to bind to the receptor. For a compound like this compound, a ligand-based model could be developed by comparing it with other known inhibitors of a particular target, helping to understand the relative importance of the methoxy (B1213986) and chloro groups for its activity.
Structure-Based Pharmacophore Design
If the 3D structure of the target protein is available, a structure-based pharmacophore model can be designed by directly analyzing the interactions between the protein and a bound ligand. dovepress.com This method provides a more accurate representation of the key interactions required for binding. u-strasbg.frnih.gov For example, a structure-based pharmacophore for an enzyme can be created by identifying all potential hydrogen bonds, hydrophobic contacts, and other interactions within its active site. dovepress.com This model can then be used as a 3D query to screen large databases of compounds to find new potential inhibitors. u-strasbg.fr In the context of this compound, a structure-based model derived from a target like the aromatase enzyme could reveal the ideal spatial arrangement of features needed for potent inhibition. unmul.ac.id
Table 2: Common Pharmacophore Features in Flavonoid Research
| Feature | Description | Potential Role of this compound Moieties |
| Hydrogen Bond Acceptor (HBA) | An atom that can accept a hydrogen bond (e.g., carbonyl oxygen). | The carbonyl oxygen and the ether oxygen of the methoxy group. |
| Hydrogen Bond Donor (HBD) | An atom that can donate a hydrogen bond. | Not present on the core structure, but could be a feature of metabolites. |
| Hydrophobic (HY) | A non-polar region of the molecule. | The aromatic rings of the flavanone scaffold. |
| Aromatic Ring (RA) | A planar, cyclic, conjugated system. | The A, B, and C rings of the flavanone structure. |
| Halogen Bond | A non-covalent interaction involving a halogen atom. | The 4'-chloro group could act as a halogen bond donor. |
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of a ligand-receptor complex over time. nih.govnih.gov This method simulates the movement of atoms and molecules by solving Newton's equations of motion, offering deeper insights into the stability of binding poses predicted by molecular docking and the flexibility of the protein. youtube.comnih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and predicting the reactivity of molecules. ornl.govresearchgate.net While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodologies are well-established and have been applied to structurally similar compounds, such as coumarin (B35378) and flavone derivatives. researchgate.netmdpi.comchemrxiv.org These calculations provide a foundational understanding of the molecule's properties.
The process begins with the optimization of the molecule's ground-state geometry. mdpi.com Using a suitable functional (e.g., B3LYP or ωB97xd) and basis set (e.g., 6-311G+(d,p)), the calculation determines the most stable three-dimensional arrangement of atoms by minimizing the total electronic energy. researchgate.netmdpi.com From this optimized geometry, a wealth of information can be derived.
Vibrational frequency analysis is typically performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. researchgate.net Furthermore, key electronic properties are calculated from the molecular orbitals. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. mdpi.com A large gap suggests high stability, while a small gap implies that the molecule is more reactive and can be easily excited.
Other reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies. mdpi.com Analysis of the Molecular Electrostatic Potential (MEP) surface identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting how this compound might interact with other molecules and biological targets. mdpi.com Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution and intramolecular charge transfer interactions. nih.gov
Table 1: Illustrative Quantum Chemical Parameters Calculated for Flavonoid-like Scaffolds This table presents typical parameters obtained from DFT calculations on related flavonoid and coumarin structures, as direct data for this compound is not available in the cited literature. The values are representative examples from studies on similar molecules.
| Parameter | Description | Typical Calculation Method | Reference Example Source |
| Optimized Geometry | Bond lengths, bond angles, and dihedral angles of the most stable conformation. | DFT (e.g., B3LYP/6-311G(d,p)) | researchgate.net |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | DFT | mdpi.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | DFT | mdpi.com |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; an indicator of chemical reactivity. | DFT | mdpi.com |
| Dipole Moment | A measure of the net molecular polarity. | DFT | chemrxiv.org |
| MEP Surface | Maps electrostatic potential to identify sites for electrophilic and nucleophilic attack. | DFT | mdpi.com |
| Vibrational Frequencies | Theoretical IR and Raman spectral peaks for functional group identification. | DFT | researchgate.net |
Virtual Screening Strategies for Novel this compound Scaffolds
Virtual screening is a powerful computational technique used in drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a biological target. nih.govtaylorandfrancis.com For this compound, virtual screening can be employed to discover novel derivatives or entirely new scaffolds that mimic its structure and potential biological activity. This process is significantly faster and more cost-effective than traditional high-throughput screening. taylorandfrancis.com
The process typically begins with the creation of a large, diverse library of chemical compounds. nih.gov This library can be assembled from public databases (like ZINC or PubChem) or proprietary collections. The core structure of this compound can be used as a query to search for structurally similar compounds or as a starting point for creating a combinatorial library of virtual derivatives with different substituents.
Two main approaches are used in virtual screening: ligand-based and structure-based.
Ligand-Based Virtual Screening (LBVS): This method is used when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures or properties often have similar biological activities. A pharmacophore model can be generated based on the key chemical features of this compound (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are presumed to be essential for its activity. tandfonline.com This model is then used as a 3D query to filter the compound library, retaining only those molecules that match the pharmacophore.
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known (from X-ray crystallography or NMR, or predicted via homology modeling), molecular docking is the primary tool. biointerfaceresearch.comresearchgate.net In this approach, each compound in the virtual library is computationally placed into the binding site of the target protein. A scoring function then estimates the binding affinity (e.g., in kcal/mol) for each compound. nih.gov Compounds with the highest scores, indicating the most favorable binding interactions, are selected as "hits."
Following the initial screening, the hit compounds are typically subjected to further filtering. This includes applying medicinal chemistry filters like Lipinski's Rule of Five to assess drug-likeness and predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to eliminate compounds with potentially poor pharmacokinetic profiles. nih.govnih.gov The most promising candidates identified through this multi-step process can then be prioritized for chemical synthesis and experimental validation. nih.gov
Table 2: A Generalized Workflow for Virtual Screening of Flavanone Derivatives This table outlines a typical strategy for discovering novel scaffolds based on a starting molecule like this compound, as described in studies on related flavonoids. nih.govbiointerfaceresearch.comresearchgate.net
| Step | Description | Computational Tools/Methods Used | Desired Outcome |
| 1. Library Preparation | Assembling a large database of diverse small molecules for screening. | ZINC database, PubChem, in-house libraries | A large, curated library of 3D compound structures. |
| 2. Target/Ligand Preparation | Preparing the 3D structure of the target protein or creating a pharmacophore model of the lead compound. | Schrödinger Maestro, Discovery Studio, LigandScout | A prepared receptor for docking or a validated pharmacophore model. |
| 3. Virtual Screening | Docking the library compounds into the target's active site (SBVS) or filtering them based on the pharmacophore model (LBVS). | AutoDock, MOE, PyRx, iGEMDOCK | A ranked list of compounds based on docking scores or pharmacophore fit. biointerfaceresearch.comnih.govsourceforge.io |
| 4. Hit Filtering & Selection | Applying filters to remove non-drug-like molecules and those with predicted toxicity. | QikProp, SwissADME, PASS online tool | A smaller, refined list of "hit" compounds with favorable predicted properties. nih.gov |
| 5. Post-Screening Analysis | Detailed analysis of the binding modes of top hits and their interactions with key amino acid residues in the target. | Discovery Studio, PyMOL | Understanding the structural basis for binding and identifying key interactions. |
| 6. Candidate Prioritization | Selecting the most promising compounds for synthesis and subsequent in vitro/in vivo testing. | Expert review based on all computational data | A final list of high-priority candidates for experimental validation. |
Potential Applications of 7 Methoxy 4 Chloroflavanone in Pre Clinical Drug Discovery and Chemical Biology
As a Lead Compound for Therapeutic Development
The development of novel therapeutic agents frequently commences with the identification of a "lead compound," a molecule that demonstrates promising biological activity and serves as a starting point for further chemical modification to enhance its efficacy and pharmacokinetic properties. 7-Methoxy-4'-chloroflavanone exhibits characteristics that make it a compelling lead compound, particularly in the context of anticancer and anti-inflammatory drug discovery.
The flavonoid scaffold itself is a well-established pharmacophore, with numerous derivatives demonstrating a wide array of biological activities, including anticancer, antioxidant, and anti-inflammatory effects. The specific substitutions on the this compound molecule are critical to its potential therapeutic value. The presence of a methoxy (B1213986) group at the C7 position of the A-ring has been shown to be a key determinant of the cytotoxic activity of flavonoids in cancer cell lines. mdpi.com Structure-activity relationship (SAR) studies on various flavonoid derivatives have indicated that methoxylation, particularly at the 7-position, can enhance anti-proliferative effects. mdpi.com For instance, the related compound 7-methoxyisoflavanone has demonstrated potential anticancer activity. nih.govresearchgate.net
Furthermore, the 4'-chloro substitution on the B-ring introduces a halogen atom, which can significantly influence the compound's lipophilicity, metabolic stability, and ability to interact with biological targets. Halogenated compounds are prevalent in many approved drugs, and the introduction of a chlorine atom can modulate the electronic properties of the flavonoid B-ring, potentially enhancing its binding affinity to specific protein targets. While direct studies on this compound are limited, research on other chlorinated flavonoids suggests that this modification can confer potent antimicrobial and anticancer properties. mdpi.com
The potential of this compound as a lead compound is rooted in the synergistic effects of its core flavonoid structure and its specific substitutions. The methoxy group is associated with enhanced anticancer activity, while the chloro group can improve drug-like properties. These features provide a strong rationale for its further investigation and optimization in pre-clinical therapeutic development programs.
Table 1: Key Structural Features of this compound and Their Therapeutic Relevance
| Structural Feature | Position | Potential Therapeutic Relevance |
| Flavonoid Scaffold | Core Structure | Established pharmacophore with diverse biological activities. |
| Methoxy Group | 7-position (A-ring) | Enhancement of cytotoxic and anti-proliferative activities. mdpi.com |
| Chlorine Atom | 4'-position (B-ring) | Modulation of lipophilicity, metabolic stability, and target binding. mdpi.com |
As a Chemical Probe for Biological Pathway Elucidation
A chemical probe is a small molecule that is used to study and manipulate a biological system, such as a specific protein or pathway. The value of a chemical probe lies in its ability to selectively interact with a target, thereby allowing researchers to elucidate the target's function. This compound, with its defined structure and anticipated biological activity, holds promise as a chemical probe for dissecting signaling pathways implicated in diseases like cancer and inflammation.
Flavonoids are known to modulate a variety of signaling pathways, including those regulated by mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB), both of which are central to the inflammatory response. nih.govnih.gov By systematically evaluating the effects of this compound on these and other pathways, researchers can gain insights into the specific molecular targets of this compound. For example, studies with related flavonols have shown that they can suppress the production of pro-inflammatory mediators by inhibiting MAPK and NF-κB signaling. nih.gov
The use of this compound as a chemical probe would involve treating cells or tissues with the compound and observing the downstream effects on protein expression, phosphorylation status, and gene expression. This could reveal novel regulatory nodes in disease-related pathways. The defined and relatively simple structure of this compound makes it amenable to the synthesis of derivatives, such as biotinylated or fluorescently tagged versions, which can be used for target identification studies, for instance, through affinity chromatography or fluorescence microscopy.
While specific studies employing this compound as a chemical probe have yet to be published, its potential is underscored by the known ability of flavonoids to interact with a multitude of cellular proteins. Its unique substitution pattern could confer a distinct target profile, enabling the elucidation of previously uncharacterized biological functions.
Contribution to the Understanding of Flavonoid Bioactivity Mechanisms
The 7-methoxy substitution is of particular interest. While hydroxyl groups on the flavonoid scaffold are often associated with antioxidant activity, methoxylation can alter the electronic and steric properties of the molecule, leading to different biological outcomes. researchgate.netmdpi.com Studies on methoxyflavones have suggested that these modifications can influence how the compound interacts with protein targets and cellular membranes. mdpi.com The study of this compound can, therefore, contribute to a more nuanced understanding of how the position and nature of substituents on the flavonoid A-ring dictate biological function.
The 4'-chloro group on the B-ring also provides a valuable opportunity to explore the role of halogenation in flavonoid bioactivity. The introduction of a halogen can alter the electron distribution of the B-ring, which is known to be a critical determinant of how flavonoids interact with enzymes and receptors. mdpi.com By comparing the activity of this compound to its non-chlorinated or differently halogenated counterparts, a clearer picture of the structure-activity relationships for this class of compounds can be developed.
In essence, this compound serves as a valuable tool for dissecting the complex interplay of structural features that govern the biological effects of flavonoids. Research on this compound can help to refine predictive models of flavonoid bioactivity and guide the rational design of new flavonoid-based therapeutic agents with improved potency and selectivity.
Future Research Directions and Unexplored Avenues for 7 Methoxy 4 Chloroflavanone
Advanced Synthetic Methodologies and Sustainable Synthesis
The future of synthesizing 7-Methoxy-4'-chloroflavanone lies in the development of more efficient, cost-effective, and environmentally benign methods. While traditional methods for flavanone (B1672756) synthesis, such as the Claisen-Schmidt condensation followed by intramolecular cyclization, are established, they often involve harsh reaction conditions and generate significant waste. ijcrt.org
Future research should prioritize the exploration of advanced and sustainable synthetic strategies. These include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to dramatically reduce reaction times, improve yields, and decrease energy consumption.
Ultrasound-Assisted Synthesis: Sonochemistry can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones.
Mechanochemistry: Solid-state reactions induced by mechanical force can offer a solvent-free or solvent-minimized synthetic route, aligning with the principles of green chemistry. mdpi.com
Flow Chemistry: Continuous flow reactors can enable better control over reaction parameters, leading to higher purity products and safer processes.
Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer high stereoselectivity and milder reaction conditions.
A comparative overview of conventional versus potential sustainable methods is presented in Table 1.
| Method | Conventional Synthesis | Sustainable Synthesis (Projected) |
| Reaction Time | Hours to days | Minutes to hours |
| Energy Consumption | High | Low to moderate |
| Solvent Usage | High | Low to none |
| Yield | Variable | Potentially higher and more consistent |
| Environmental Impact | Significant | Reduced |
The adoption of these advanced methodologies would not only make the production of this compound more economical but also significantly reduce its environmental footprint. mdpi.com
Novel Biological Targets and Mechanism of Action Elucidation
Initial research into the biological activities of flavanones has revealed their potential in various therapeutic areas, including as anti-inflammatory and anticancer agents. ijcrt.orgnih.gov A study on the closely related analogue, 4'-chloroflavanone (B1207093), demonstrated its anti-carcinogenic effects in human breast cancer cells. This effect was attributed to the induction of cell cycle arrest at the G1/S phase and apoptosis. researchgate.net The study indicated that 4'-chloroflavanone's mechanism involves the activation of p53, a decrease in CDK4 and cyclin D, and an increase in p21Cip1. researchgate.net
Future investigations into this compound should aim to identify its novel biological targets and further elucidate its mechanisms of action. Key research avenues include:
Target Identification and Validation: Employing techniques such as affinity chromatography, pull-down assays, and computational target prediction to identify specific protein targets.
Signaling Pathway Analysis: Investigating the impact of the compound on key cellular signaling pathways implicated in diseases like cancer and inflammation, such as the NF-κB, MAPK, and PI3K/Akt pathways.
Enzyme Inhibition Assays: Screening this compound against a panel of enzymes known to be involved in disease pathogenesis, such as kinases, proteases, and cyclooxygenases.
Receptor Binding Studies: Exploring the interaction of the compound with various cellular receptors, including nuclear receptors and G-protein coupled receptors. nih.gov
A deeper understanding of the molecular interactions of this compound will be crucial for its development as a potential therapeutic agent.
Integration of Multi-Omics Data in Flavanone Research
To gain a holistic understanding of the biological effects of this compound, the integration of multi-omics data is indispensable. nih.gov This approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular changes induced by the compound. frontlinegenomics.com
Future research should focus on:
Transcriptomics: Using techniques like RNA-sequencing to analyze changes in gene expression in cells or tissues treated with this compound. This can reveal the regulatory networks affected by the compound.
Proteomics: Employing mass spectrometry-based proteomics to identify and quantify changes in protein expression and post-translational modifications. This can provide insights into the functional consequences of the observed transcriptomic changes. frontlinegenomics.com
Metabolomics: Analyzing the metabolic profile of cells or organisms to understand how this compound alters metabolic pathways.
Integrative Bioinformatic Analysis: Utilizing advanced computational tools to integrate these different omics datasets, allowing for the construction of comprehensive models of the compound's mechanism of action. researchgate.netfrontiersin.org
The application of multi-omics will facilitate the discovery of novel biomarkers for the compound's activity and potential off-target effects. nih.govstudyintaiwan.org
Development of Advanced Computational Models for Predictive Biology
Computational modeling and simulation are powerful tools in modern drug discovery and development. nih.govnih.gov For this compound, the development of advanced computational models can accelerate research and reduce the reliance on expensive and time-consuming experimental work.
Future directions in this area include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to predict the biological activity of novel derivatives of this compound based on their chemical structure. mdpi.com This can guide the synthesis of more potent and selective compounds.
Molecular Docking and Dynamics Simulations: Using these techniques to predict the binding mode of this compound to its biological targets and to understand the dynamics of these interactions at an atomic level. mdpi.com
Systems Biology Modeling: Creating mathematical models of the biological pathways affected by the compound to simulate its effects and predict its therapeutic efficacy.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing models to predict the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationship.
These computational approaches will be instrumental in optimizing the properties of this compound and predicting its behavior in biological systems. plos.org
Exploration of this compound in Material Science or other Non-Biological Fields
Beyond its biological applications, the unique chemical structure of this compound suggests its potential use in material science and other non-biological fields. The photochemical properties of flavonoids, for instance, are an area of active research. mdpi.com
Unexplored avenues for research include:
Photophysical and Photochemical Properties: A thorough investigation of the fluorescence, phosphorescence, and photochemical reactivity of this compound. The presence of the methoxy (B1213986) and chloro substituents could lead to interesting and potentially useful photophysical properties.
Development of Novel Materials: Exploring the incorporation of this compound into polymers or other materials to create novel functional materials with applications in areas such as organic light-emitting diodes (OLEDs), sensors, or photochromic materials. The flavanone scaffold can serve as a building block for more complex molecular architectures.
Coordination Chemistry: Investigating the ability of this compound to form complexes with metal ions. Such complexes could exhibit interesting catalytic or magnetic properties.
The exploration of these non-biological applications could lead to the discovery of entirely new uses for this versatile compound.
Q & A
Q. What are the established synthetic routes for 7-Methoxy-4'-chloroflavanone, and how do reaction conditions influence yield?
Methodological Answer: this compound can be synthesized via acid-mediated cyclization of chalcone precursors. A typical protocol involves:
- Debenzylation : Starting from 5,7-dibenzyloxy-4'-chloroflavanone, debenzylation using catalytic hydrogenation or acid treatment yields the target compound (91% purity via column chromatography with petroleum ether:EtOAc (7:3)) .
- Cyclization : Alternatively, refluxing 2',4'-dihydroxy-4-methoxychalcone in ethanol with concentrated H₂SO₄ for 24 hours induces intramolecular Michael addition, followed by purification via preparative TLC (n-hexane:EtOAc, 4:3) .
Key Considerations : Reaction time, solvent polarity, and acid strength critically affect yield. For example, prolonged reflux (>24 hours) may degrade heat-sensitive intermediates.
Q. How is the structural characterization of this compound performed?
Methodological Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) confirms the triclinic crystal system (space group P1) with unit cell parameters a = 10.220(8) Å, b = 13.83(1) Å, c = 16.36(1) Å. Halogen substitution at the 4'-position induces steric effects, evidenced by bond angle deviations (e.g., C(14)–C(13)–C(12) = 122.3°) .
- Spectroscopy : EI-MS (m/z 290 [M⁺]) and ¹H/¹³C NMR (e.g., methoxy proton at δ 3.99 ppm) validate molecular weight and substituent positions .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use impermeable gloves (nitrile or neoprene) and tightly sealed goggles to prevent skin/eye contact. No specific permeation data exists, so consult glove manufacturers for breakthrough times .
- Ventilation : Work in a fume hood to avoid inhalation of fine particulates. While the compound is not classified under GHS, general lab hygiene (e.g., mechanical collection of spills) is advised .
Advanced Research Questions
Q. How do halogen substituents influence the physicochemical and biological properties of flavanones?
Methodological Answer:
- Electronic Effects : The 4'-chloro group increases electron-withdrawing capacity , altering solubility and bioavailability. For example, halogenation enhances binding to hydrophobic enzyme pockets (e.g., GABAₐ receptors) .
- Steric Effects : Substituents at the 6- or 4'-position modulate molecular conformation. In 6-bromo-4'-chloroflavanone, bromine at C6 induces anxiolytic activity by stabilizing planar conformations critical for receptor interactions .
Experimental Validation : Compare halogenated analogs via docking studies (AutoDock Vina) and thermodynamic solubility assays (shake-flask method).
Q. How can researchers address low aqueous solubility of this compound in formulation studies?
Methodological Answer:
- Cyclodextrin Inclusion Complexes : Use isothermal titration calorimetry (ITC) to assess binding affinity with β-cyclodextrin (β-CD) or hydroxypropyl-β-CD. For example, 4'-chloroflavanone forms 1:1 complexes with β-CD (ΔG ≈ −25 kJ/mol), improving solubility by ~10-fold .
- Nanoformulation : Encapsulate in PLGA nanoparticles (emulsion-solvent evaporation method) and characterize via dynamic light scattering (DLS) for size (PDI < 0.2) and drug loading (HPLC quantification).
Q. How should contradictory data on flavanone bioactivity be resolved?
Methodological Answer:
- Source Analysis : Cross-validate assays using orthogonal methods . For instance, if a cytotoxicity study (MTT assay) conflicts with apoptosis data (Annexin V/PI flow cytometry), confirm via Western blot (caspase-3 activation) .
- Structural Confounders : Ensure batch-to-batch purity (≥95% via HPLC) and rule out isomerization (e.g., flavone vs. flavanone tautomers) using circular dichroism or ²D-NMR .
Q. What advanced analytical techniques are critical for studying flavanone stability?
Methodological Answer:
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 6 months and monitor degradation via UPLC-QTOF-MS to identify oxidation products (e.g., quinones).
- Thermal Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic transitions (e.g., melting point shifts >5°C indicate instability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
